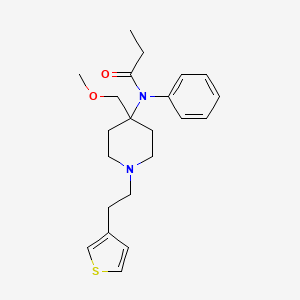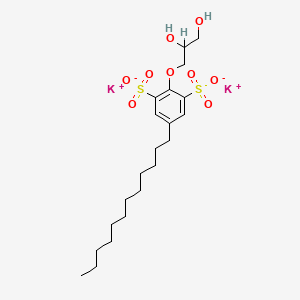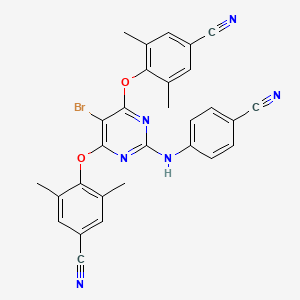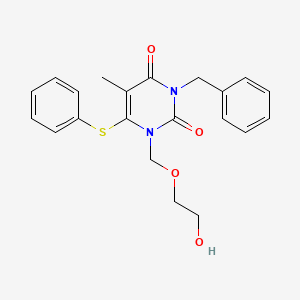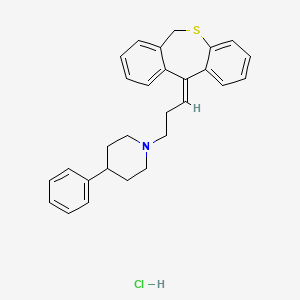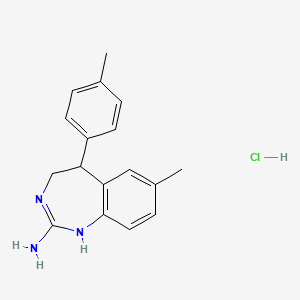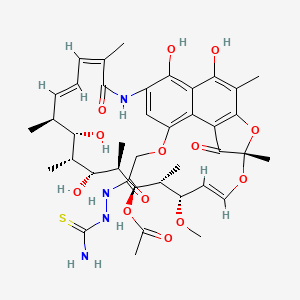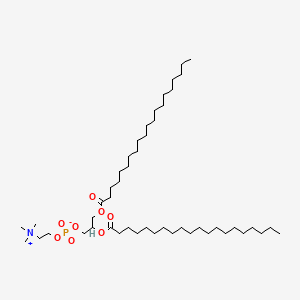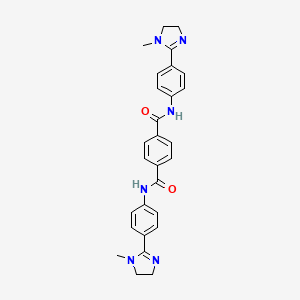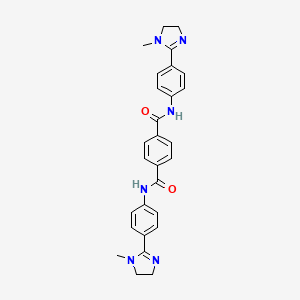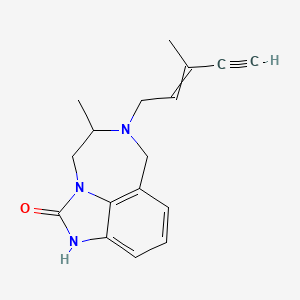
2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a phenyl group, and a hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride typically involves multiple steps. One common method includes the reaction of alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetic acid with 2-diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler structure.
Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Diethylaminoethylchloride hydrochloride: Shares the diethylaminoethyl group but lacks the phenyl and hydroxycyclohexyl groups.
N,N-Dimethylaminoethyl methacrylate: Contains a similar aminoethyl group but is used primarily in polymer chemistry.
Uniqueness
2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications that require its distinct characteristics.
Properties
CAS No. |
102371-05-1 |
|---|---|
Molecular Formula |
C20H32ClNO3 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(1-hydroxycyclohexyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H31NO3.ClH/c1-3-21(4-2)15-16-24-19(22)18(17-11-7-5-8-12-17)20(23)13-9-6-10-14-20;/h5,7-8,11-12,18,23H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI Key |
PSEGRWXXDZTXRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


